1-Amino-5,5-dimethylhexan-2-ol
Description
1-Amino-5,5-dimethylhexan-2-ol is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-5,5-dimethylhexan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)5-4-7(10)6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
TUIQWSRPIZFRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-5,5-dimethylhexan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylhexan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like methanol and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-5,5-dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in 1-Amino-5,5-dimethylhexan-2-ol can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives
Scientific Research Applications
1-Amino-5,5-dimethylhexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products
Mechanism of Action
The mechanism of action of 1-Amino-5,5-dimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
1-Amino-5,5-dimethylhexan-2-ol can be compared with other similar compounds such as:
1-Amino-2,5-dimethylhexan-2-ol: This compound has a similar structure but differs in the position of the amino group.
5,5-Dimethylhexan-2-ol: This compound lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-5,5-dimethylhexan-2-ol: This compound has the amino group at a different position, leading to different chemical and biological properties .
1-Amino-5,5-dimethylhexan-2-ol stands out due to its unique combination of functional groups, making it a versatile compound in various applications.
Biological Activity
1-Amino-5,5-dimethylhexan-2-ol is an organic compound with the molecular formula and a molecular weight of 145.24 g/mol. Its IUPAC name reflects its structure, which includes an amino group and a hydroxyl group, making it a significant compound for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of 1-Amino-5,5-dimethylhexan-2-ol is primarily attributed to its ability to interact with various biological molecules through its amino and hydroxyl functional groups. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction can lead to modulation of enzyme activity, protein folding, and other biochemical processes essential for cellular function.
Research Findings
Several studies have explored the biological implications of 1-Amino-5,5-dimethylhexan-2-ol:
- Enzyme Interaction Studies : Research indicates that this compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, studies suggest its role in modulating the activity of enzymes related to neurotransmitter synthesis.
- Cellular Studies : In vitro studies have demonstrated that 1-Amino-5,5-dimethylhexan-2-ol can influence cell proliferation and differentiation in various cell lines. It has shown potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.
- Pharmacological Applications : The compound has been investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Case Studies
Several case studies highlight the therapeutic potential of 1-Amino-5,5-dimethylhexan-2-ol:
- Neuroprotection : A study involving animal models of neurodegeneration showed that administration of 1-Amino-5,5-dimethylhexan-2-ol resulted in reduced neuronal loss and improved cognitive function compared to control groups.
- Metabolic Regulation : Another study focused on metabolic disorders indicated that this compound could improve glucose metabolism in diabetic models, suggesting a role in managing insulin sensitivity.
Comparative Analysis
To better understand the unique properties of 1-Amino-5,5-dimethylhexan-2-ol, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 1-Amino-5,5-dimethylhexan-2-ol | C8H19NO | 145.24 g/mol | Modulates enzyme activity; neuroprotective effects |
| 1-Amino-2,5-dimethylhexan-2-ol | C8H19NO | 145.24 g/mol | Similar structure; different position of amino group |
| 5,5-Dimethylhexan-2-ol | C8H18O | 130.23 g/mol | Lacks amino group; less reactive |
Properties
The following table summarizes key properties of 1-Amino-5,5-dimethylhexan-2-ol:
| Property | Value |
|---|---|
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| IUPAC Name | 1-amino-5,5-dimethylhexan-2-ol |
| InChI Key | TUIQWSRPIZFRNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CCC(CN)O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
